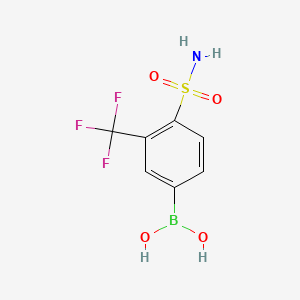
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate aryl halide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield phenols .
Wissenschaftliche Forschungsanwendungen
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant for its use as an enzyme inhibitor in biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfamoyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique structural feature makes it a valuable compound for specific applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C7H7BF3NO4S |
|---|---|
Molekulargewicht |
269.01 g/mol |
IUPAC-Name |
[4-sulfamoyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO4S/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)17(12,15)16/h1-3,13-14H,(H2,12,15,16) |
InChI-Schlüssel |
FBXBOSKPRUGUSV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


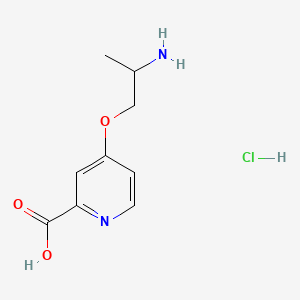
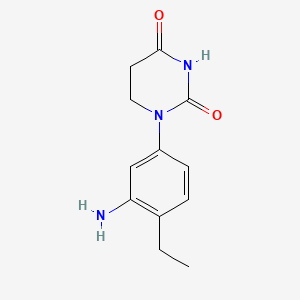

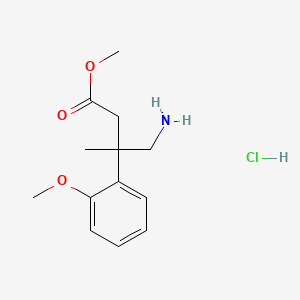
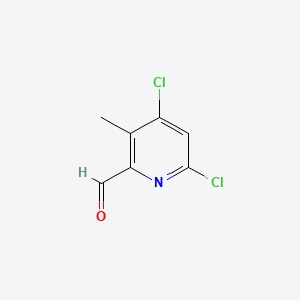
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
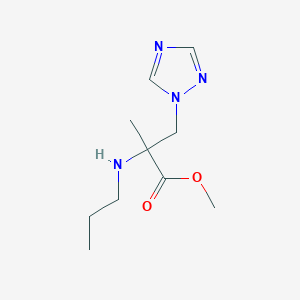
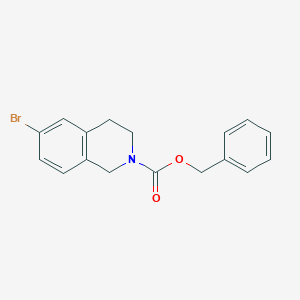
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)

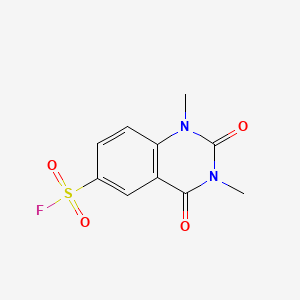

![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
